Iron aluminide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iron aluminide is an intermetallic compound composed of iron and aluminum. These compounds typically contain around 18% or more aluminum. Iron aluminides are known for their excellent resistance to oxidation and sulfur, comparable strength to steel alloys, and low material costs. their low ductility and susceptibility to hydrogen embrittlement pose challenges for their use in structural applications .

準備方法

Synthetic Routes and Reaction Conditions: Iron aluminide can be synthesized through various methods, including direct melting of iron and aluminum. This exothermic reaction is economical but requires careful control to avoid hydrogen generation, which can lead to gas voids in the material. Blowing with argon or vacuum melting can alleviate this issue .

Industrial Production Methods: Industrial production methods for this compound include isostatic pressing and sintering in a vacuum, arc and plasma spraying, electroslag remelting, and self-propagating high-temperature synthesis. These methods aim to produce high-quality intermetallic compounds with desirable mechanical and operating properties .

化学反応の分析

Types of Reactions: Iron aluminide undergoes various chemical reactions, including oxidation and reduction. The reaction between aluminum and iron to form this compound is exothermic. The compound also exhibits good resistance to sulfide and oxidation .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include aluminum and iron. The reaction conditions often involve high temperatures and controlled atmospheres to prevent hydrogen embrittlement .

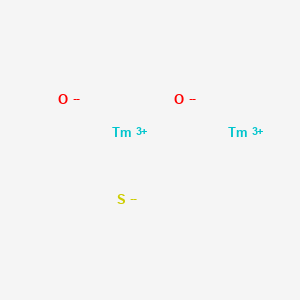

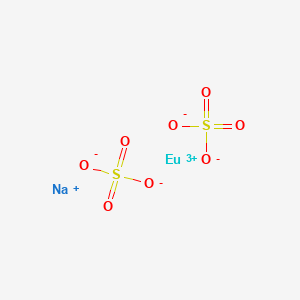

Major Products Formed: The major products formed from the reactions involving this compound include various phases such as FeAl, Fe3Al, Fe5Al8, FeAl2, Fe2Al5, and Fe4Al13. These phases exhibit different properties, with aluminum-rich phases showing high brittleness .

科学的研究の応用

Iron aluminides have been extensively studied since the 1930s due to their excellent oxidation resistance. Their low production cost, low density, high strength-to-weight ratios, good wear resistance, and resistance to high-temperature oxidation and sulfurization make them attractive substitutes for stainless steel in industrial applications .

Applications in Industry:

Brake Disks: Used in windmills and trucks.

Filtration Systems: Employed in refineries and fossil power plants.

Transfer Rolls: Utilized for hot-rolled steel strips.

Ethylene Crackers and Air Deflectors: Used for burning high-sulfur coal.

作用機序

The mechanism by which iron aluminide exerts its effects is primarily due to its crystal lattice structure and the formation of aluminum oxide on its surface. This oxide layer provides excellent corrosion resistance. The addition of elements such as chromium can improve ductility by facilitating dislocation cross-slipping and reducing hydrogen embrittlement .

類似化合物との比較

Iron aluminide is unique due to its combination of low cost, high strength-to-weight ratio, and excellent oxidation resistance. Similar compounds include:

Nickel aluminide: Known for its high-temperature strength and oxidation resistance.

Titanium aluminide: Noted for its lightweight and high-temperature stability.

Cobalt aluminide: Recognized for its wear resistance and high-temperature strength.

This compound stands out due to its lower cost and ease of production compared to these similar compounds.

特性

InChI |

InChI=1S/3Al.Fe |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXVAJQDLVNWPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

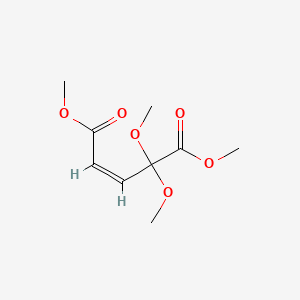

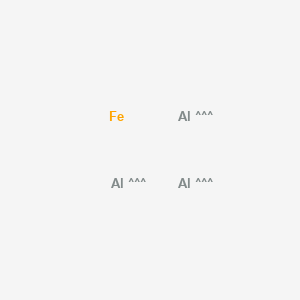

[Al].[Al].[Al].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12004-62-5 |

Source

|

| Record name | Aluminium, compound with iron (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine](/img/structure/B576797.png)

![(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576811.png)